molecular formula C8H16ClN B1485060 3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride CAS No. 2098160-37-1

3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride

Cat. No.: B1485060
CAS No.: 2098160-37-1
M. Wt: 161.67 g/mol
InChI Key: OSMISTGAYMQZML-VEELZWTKSA-N
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Description

3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is an organic compound belonging to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a piperidine ring substituted with a prop-1-en-1-yl group, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and prop-1-en-1-yl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Piperidine is reacted with prop-1-en-1-yl bromide in an appropriate solvent like tetrahydrofuran or dimethylformamide under reflux conditions. The reaction mixture is then quenched with water and extracted with an organic solvent.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired 3-[(1E)-prop-1-en-1-yl]piperidine. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Utilizing automated purification techniques such as high-performance liquid chromatography for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its saturated analog.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Employed in the study of biological pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    N-methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

    N-ethylpiperidine: A piperidine derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[(E)-prop-1-enyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8-5-3-6-9-7-8;/h2,4,8-9H,3,5-7H2,1H3;1H/b4-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMISTGAYMQZML-VEELZWTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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